Ethyl 3-amino-5-methylbenzoate
Description
Ethyl 3-amino-5-methylbenzoate: is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of an amino group at the third position and a methyl group at the fifth position on the benzene ring
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 3-amino-5-methylbenzoate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3,11H2,1-2H3 |
InChI Key |
UERBFOBSOAELHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of ethyl 3-amino-5-methylbenzoate typically involves the esterification of 3-amino-5-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Alternative Methods: Another method involves the direct amination of ethyl 3-bromo-5-methylbenzoate using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions, yielding 3-amino-5-methylbenzoic acid.
Mechanisms and Conditions
-
Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release ethanol, regenerating the carboxylic acid .
-
Base-Promoted Hydrolysis : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate. Deprotonation produces the carboxylate salt, which is acidified to the free acid .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | 3-amino-5-methylbenzoic acid | ~85% |
| Basic Hydrolysis | NaOH, H₂O, reflux | Sodium 3-amino-5-methylbenzoate | ~90% |
Amino Group Reactivity
The aromatic amino group participates in acylations and electrophilic substitutions.
Acylation
Reaction with acetic anhydride in pyridine yields the N-acetyl derivative, enhancing steric bulk and altering solubility:
Diazotization and Coupling
Under cold acidic conditions (NaNO₂, HCl), the amino group forms a diazonium salt, which couples with phenols or amines to generate azo dyes. For example:
Electrophilic Aromatic Substitution
The amino group activates the ring toward electrophilic substitution, directing incoming groups to ortho/para positions. The ester’s meta-directing effect competes, but the amino group dominates due to stronger activation.
Nitration
Nitration (HNO₃/H₂SO₄) occurs primarily at the para position relative to the amino group, producing ethyl 3-amino-5-methyl-4-nitrobenzoate.
| Reagents | Temperature | Major Product | Byproducts |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0–5°C | Ethyl 3-amino-5-methyl-4-nitrobenzoate | Trace ortho-nitro |
Sulfonation
Fuming H₂SO₄ introduces a sulfonic acid group at the para position, yielding a water-soluble derivative.
Reduction of the Ester Group
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| LiAlH₄ | THF | 0°C to reflux | 75% |
Schiff Base Formation
The amino group reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, which are intermediates in heterocyclic synthesis:
Comparative Reactivity
The compound’s reactivity differs from analogs due to substituent positioning:
| Compound | Key Reaction Differences |
|---|---|
| Ethyl 3-amino-4-methylbenzoate | Enhanced para substitution due to methyl at position 4 |
| Ethyl 3-nitro-5-methylbenzoate | Nitro group deactivates ring, reducing electrophilic substitution |
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of esterification and amination reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biological processes, including enzyme activity and receptor binding.
Comparison with Similar Compounds
- Ethyl 3-amino-4-methylbenzoate
- Ethyl 3-amino-5-chlorobenzoate
- Ethyl 3-amino-5-nitrobenzoate
Comparison:
- Ethyl 3-amino-5-methylbenzoate is unique due to the presence of both an amino and a methyl group on the benzene ring, which can influence its reactivity and biological activity.
- Compared to ethyl 3-amino-4-methylbenzoate, the position of the methyl group can affect the compound’s steric and electronic properties.
- The presence of different substituents (e.g., chlorine or nitro groups) in similar compounds can lead to variations in their chemical behavior and applications.
Biological Activity
Ethyl 3-amino-5-methylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H13NO2 and a molecular weight of approximately 191.23 g/mol. Its structure features an ethyl ester group, an amino group, and a methyl substituent on the aromatic ring, which contribute to its unique reactivity and interaction capabilities in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group allows for hydrogen bonding with macromolecules, enhancing binding affinity and specificity. This interaction can modulate enzyme activity and influence biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : It can bind to specific receptors, altering cellular signaling and responses.
- Hydrolysis : The ester group can undergo hydrolysis to release active carboxylic acids that participate in further biochemical interactions.
Biological Activities
Recent studies have explored various biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. It has been shown to inhibit the growth of pathogens, making it a candidate for further development in antimicrobial therapies.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro.
- Enzyme Modulation : The compound's interaction with enzymes involved in metabolic pathways highlights its potential role as a therapeutic agent in conditions where enzyme regulation is crucial.
Case Studies
-
Antimicrobial Testing :
- A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating significant antimicrobial potential .
- Anticancer Activity :
Data Table: Summary of Biological Activities
Q & A
Q. What are the limitations of using this compound as a precursor for metal-organic frameworks (MOFs)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
